
1,2,3,4-Tetrahydro-11-methylchrysene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-11-methylchrysene-d3 is a deuterated derivative of 1,2,3,4-tetrahydro-11-methylchrysene. It is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H15D3 and a molecular weight of 249.36. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-11-methylchrysene-d3 typically involves the deuteration of 1,2,3,4-tetrahydro-11-methylchrysene. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and isotopic labeling are maintained throughout the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-11-methylchrysene-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1,2,3,4-Tetrahydro-11-methylchrysene-d3 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound in studies involving reaction mechanisms and pathways.
Biology: In studies of metabolic pathways and enzyme interactions.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-11-methylchrysene-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it is often used to study the kinetic isotope effect, where the presence of deuterium can alter the rate of chemical reactions. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-11-methylchrysene: The non-deuterated version of the compound.
1,2,3,4-Tetrahydrochrysene: A similar PAH without the methyl group.
11-Methylchrysene: A PAH with a similar structure but lacking the tetrahydro component.
Uniqueness
1,2,3,4-Tetrahydro-11-methylchrysene-d3 is unique due to its deuterium labeling, which makes it particularly useful in studies involving the kinetic isotope effect. This property allows researchers to gain deeper insights into reaction mechanisms and the role of hydrogen atoms in various processes .
Properties
Molecular Formula |
C19H18 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
11-(trideuteriomethyl)-1,2,3,4-tetrahydrochrysene |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3/i1D3 |
InChI Key |
LKQNYFKWDJCYHQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)


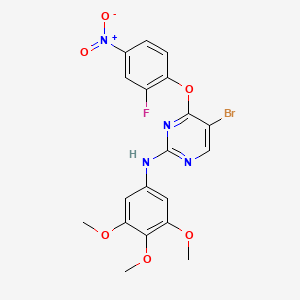
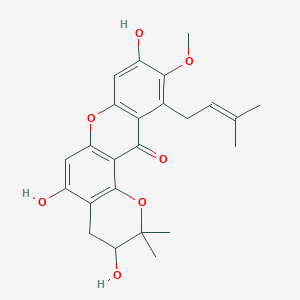
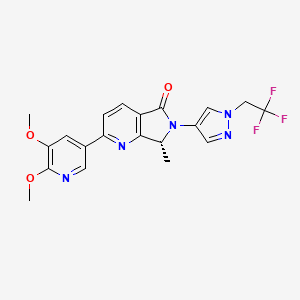
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
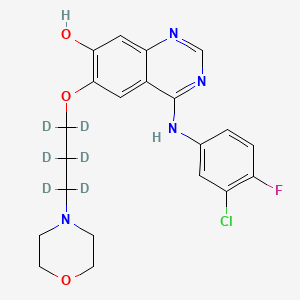
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
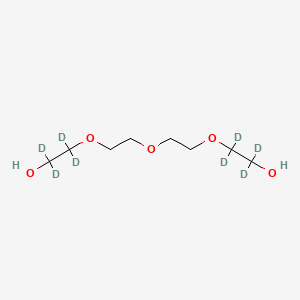

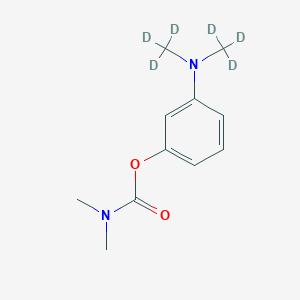
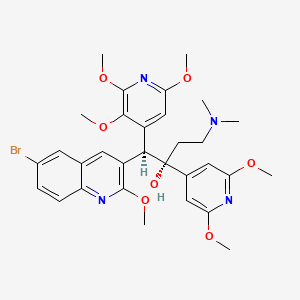
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
